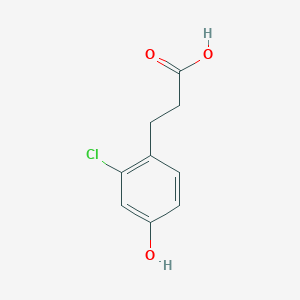
3-(2-Chloro-4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Chloro-4-hydroxyphenyl)propanoic acid” is a derivative of phenyl propionic acid . It contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carboxylic acid group attached to a three-carbon chain, which is further connected to a phenyl ring. The phenyl ring has a chlorine atom and a hydroxyl group attached to it .
Wissenschaftliche Forschungsanwendungen
Polymer Enhancement and Material Science
Renewable Building Block for Polybenzoxazine : 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound, is used as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach paves the way for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, promoting sustainability in materials science (Acerina Trejo-Machin et al., 2017).
Chain Extender in Bionanocomposites : As a bio-based hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid has been utilized as an organic modifier in layered double hydroxides (LDHs), demonstrating a significant chain extender effect towards the polymer matrix. This results in materials with enhanced thermal stability and mechanical reinforcement, offering potential applications in fully biodegradable green materials (Grazia Totaro et al., 2017).
Medicinal Chemistry and Biotechnology
Antimicrobial and Antifungal Activities : Compounds derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids, containing hydrazide, pyrrole, and chloroquinoxaline moieties, showed significant antimicrobial activity against bacteria like Staphylococcus aureus and antifungal activity against fungi such as Candida tenuis. This highlights the potential of these derivatives in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Anti-Aging Skin Care : 3-(4-Hydroxyphenyl)propanoic acid amide has been explored for its anti-aging effects in skin care compositions. The biological properties of phloretamide, derived from this acid, demonstrate excellent potential in preventing skin wrinkles, suggesting its application in topical anti-aging treatments (Dariusz Wawrzyniak et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “3-(2-Chloro-4-hydroxyphenyl)propanoic acid”. For instance, phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation .
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Chloro-4-hydroxyphenyl)propanoic acid are macrophages, specifically their lipid metabolism and oxidative stress pathways . The compound interacts with these cells to inhibit the formation of foam cells, a key factor in the development of atherosclerosis .
Mode of Action
This compound acts by reducing cellular lipid accumulation and inhibiting foam cell formation . It promotes cholesterol efflux in macrophages by up-regulating the mRNA expressions of ABCA1 and SR-B1 . This compound also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .
Biochemical Pathways
The compound affects the lipid metabolism and oxidative stress pathways in macrophages . By up-regulating the mRNA expressions of ABCA1 and SR-B1, it promotes cholesterol efflux, a critical step in the reverse cholesterol transport pathway . It also suppresses the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cellular lipid accumulation, inhibited foam cell formation, and suppressed cellular oxidative stress and inflammation . These effects contribute to its potential role in preventing atherosclerosis .
Eigenschaften
IUPAC Name |
3-(2-chloro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVRRZPPSJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2685747.png)

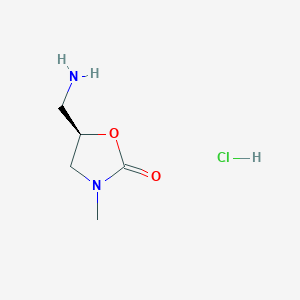

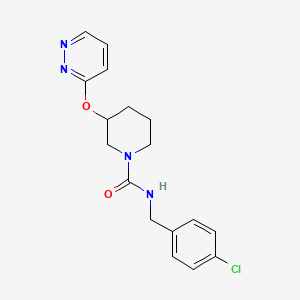
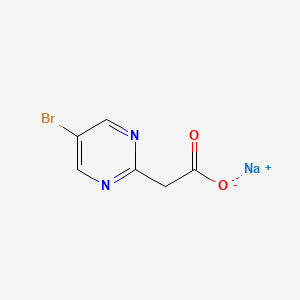
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)

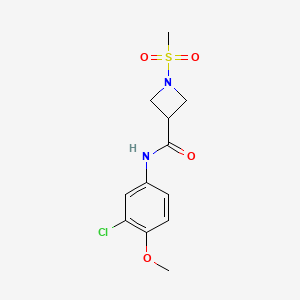
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2685763.png)
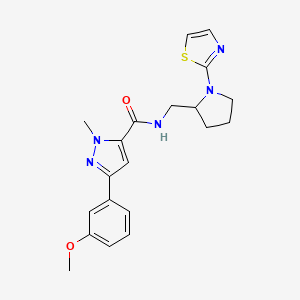
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
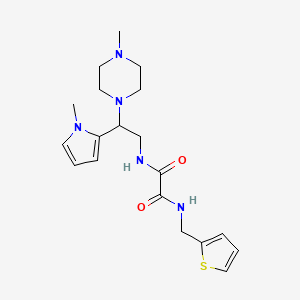
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
